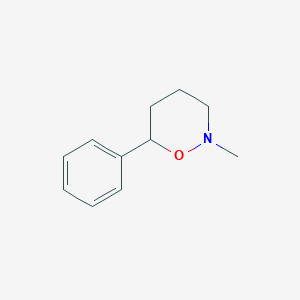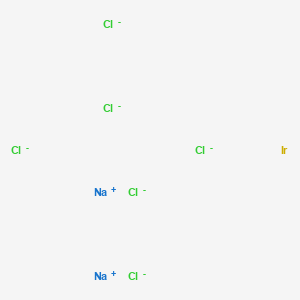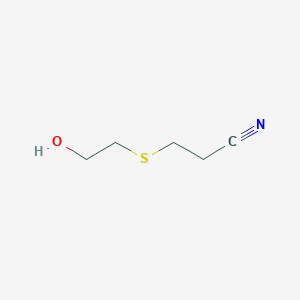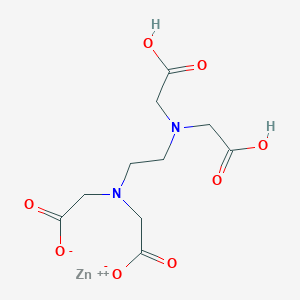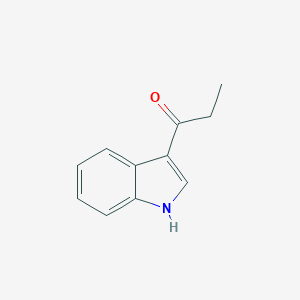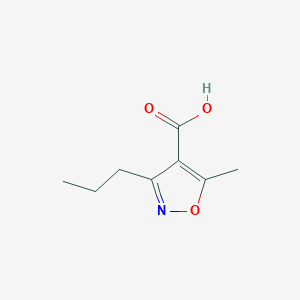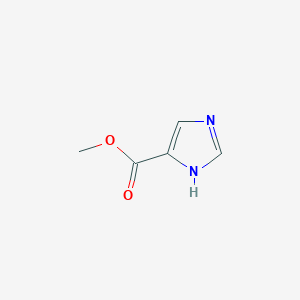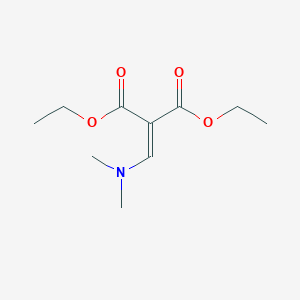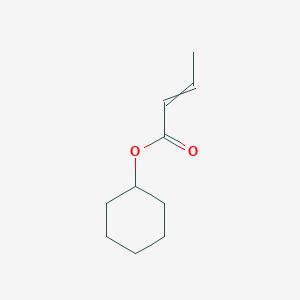
2-Butenoic acid, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, cyclohexyl ester is a chemical compound that belongs to the class of esters. It is also known as cyclohexyl crotonate. This compound has a fruity odor and is commonly used in the fragrance industry. However, its applications are not limited to this industry only.
Aplicaciones Científicas De Investigación
2-Butenoic acid, cyclohexyl ester has been extensively studied for its potential use in the field of organic chemistry. It has been used as a starting material for the synthesis of various organic compounds such as cyclohexyl acrylate, which is used in the production of adhesives and coatings. Additionally, it has been used as a reagent in the synthesis of novel compounds with potential biological activity.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, cyclohexyl ester is not well understood. However, it is believed that it functions as a reactive intermediate in various chemical reactions. It has been shown to undergo nucleophilic addition reactions with various nucleophiles such as amines and alcohols.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Butenoic acid, cyclohexyl ester. However, it has been reported to have low toxicity and has not been found to cause any adverse effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Butenoic acid, cyclohexyl ester in lab experiments is its relatively low cost and easy availability. Additionally, it is a stable compound that can be stored for long periods without degradation. However, one limitation of using this compound is its low reactivity, which may limit its use in certain chemical reactions.
Direcciones Futuras
There are several future directions for research on 2-Butenoic acid, cyclohexyl ester. One potential area of research is the development of new synthetic routes for the production of this compound. Additionally, there is a need for further studies on the mechanism of action of this compound and its potential use in the development of novel compounds with biological activity. Finally, research could focus on the development of new applications for this compound in various industries.
In conclusion, 2-Butenoic acid, cyclohexyl ester is a versatile compound with potential applications in various fields. While there is limited information available on its biochemical and physiological effects, it has been extensively studied for its potential use in organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of novel compounds.
Propiedades
Número CAS |
16491-62-6 |
|---|---|
Nombre del producto |
2-Butenoic acid, cyclohexyl ester |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
cyclohexyl but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3 |
Clave InChI |
ZUMGBVSYIVKLDH-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC1CCCCC1 |
SMILES canónico |
CC=CC(=O)OC1CCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

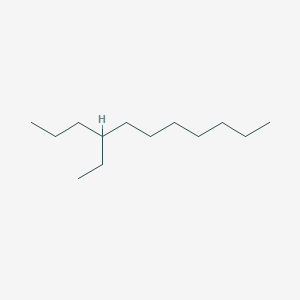

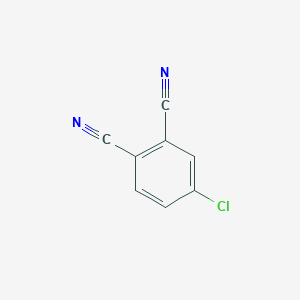
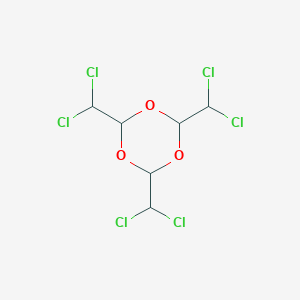
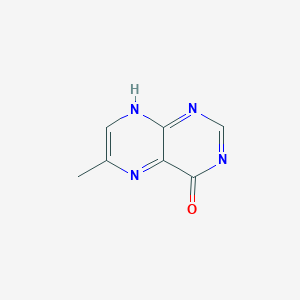
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
